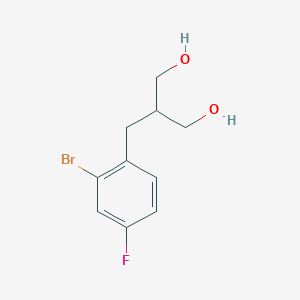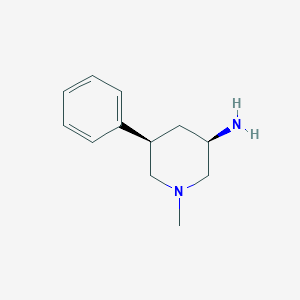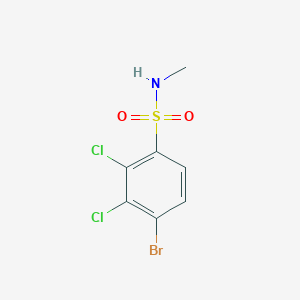
4-Bromo-2,3-dichloro-N-methylbenzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-2,3-dichloro-N-methylbenzene-1-sulfonamide is an organic compound that belongs to the class of benzene derivatives It is characterized by the presence of bromine, chlorine, and sulfonamide functional groups attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,3-dichloro-N-methylbenzene-1-sulfonamide typically involves multiple steps, starting from a benzene derivative. The process may include:
Halogenation: Introduction of bromine and chlorine atoms to the benzene ring through electrophilic aromatic substitution reactions.
Sulfonation: Introduction of the sulfonamide group using sulfonating agents such as chlorosulfonic acid.
N-Methylation: Methylation of the amine group using methylating agents like methyl iodide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
化学反応の分析
Types of Reactions
4-Bromo-2,3-dichloro-N-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: Due to the presence of halogens, it can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can engage in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield different substituted benzene derivatives.
科学的研究の応用
4-Bromo-2,3-dichloro-N-methylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Potential use in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which 4-Bromo-2,3-dichloro-N-methylbenzene-1-sulfonamide exerts its effects involves interactions with molecular targets such as enzymes and proteins. The presence of halogens and the sulfonamide group allows it to form strong bonds with these targets, potentially inhibiting their activity. This can lead to various biological effects, including antimicrobial and anticancer activities.
類似化合物との比較
Similar Compounds
- 4-Bromo-2,3-dichlorobenzene-1-sulfonamide
- 2,3-Dichloro-4-methylbenzene-1-sulfonamide
- 4-Bromo-2-chloro-N-methylbenzene-1-sulfonamide
Uniqueness
4-Bromo-2,3-dichloro-N-methylbenzene-1-sulfonamide is unique due to the specific combination of bromine, chlorine, and sulfonamide groups attached to the benzene ring
特性
分子式 |
C7H6BrCl2NO2S |
|---|---|
分子量 |
319.00 g/mol |
IUPAC名 |
4-bromo-2,3-dichloro-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C7H6BrCl2NO2S/c1-11-14(12,13)5-3-2-4(8)6(9)7(5)10/h2-3,11H,1H3 |
InChIキー |
PUKMVVXGSNUGJT-UHFFFAOYSA-N |
正規SMILES |
CNS(=O)(=O)C1=C(C(=C(C=C1)Br)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-amino-N-[(2S)-2-[benzyl(methyl)amino]cyclohexyl]-3-methylbutanamide](/img/structure/B13084936.png)

![3-Methoxyspiro[3.3]heptane-1-thiol](/img/structure/B13084941.png)

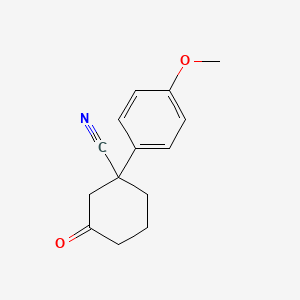

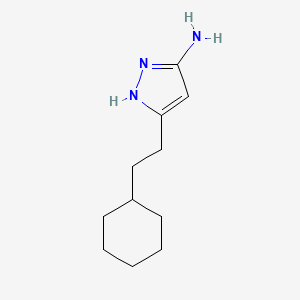

![1-[(5-Fluoropyridin-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13084975.png)

![2-amino-N-ethyl-3-methyl-N-[[(2S)-1-methylpiperidin-2-yl]methyl]butanamide](/img/structure/B13084984.png)
![3,4-Dimethyl-3',5',6',7'-tetrahydrospiro[cyclobutane-1,4'-imidazo[4,5-c]pyridine]](/img/structure/B13084991.png)
